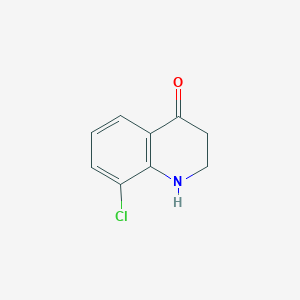

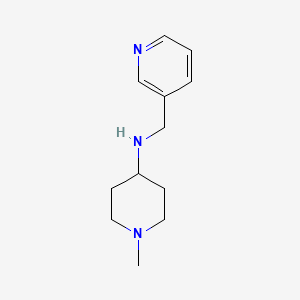

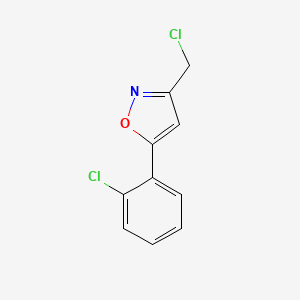

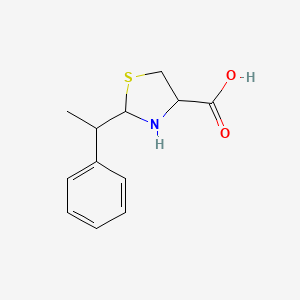

![molecular formula C15H15N3O2 B1621071 2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904816-88-2](/img/structure/B1621071.png)

2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Übersicht

Beschreibung

“2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C9H12N2 . It is a derivative of pyrrolidine and pyridine .

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

This compound has shown promise in the field of anti-fibrosis research. A study has demonstrated that derivatives of this compound exhibit significant anti-fibrotic activities, outperforming known drugs like Pirfenidone . These compounds inhibit the expression of collagen and hydroxyproline in cell culture, indicating potential as novel anti-fibrotic drugs.

Medicinal Chemistry

The pyrrolidine ring, a component of this compound, is a versatile scaffold in drug discovery. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of molecules . This makes it valuable in designing new compounds with various biological activities.

Synthesis of Heterocyclic Compounds

The compound’s structure is useful in synthesizing novel heterocyclic compounds with potential biological activities. It serves as a building block in constructing libraries of heterocyclic compounds, which are crucial in medicinal chemistry and chemical biology .

Catalyst in Organic Synthesis

Pyridine-3-carboxylic acid, part of the compound’s structure, has been used as an effective catalyst in the multi-component synthesis of complex molecules like pyrazolo[3,4-b]quinolinones . This showcases the compound’s utility in facilitating chemical reactions in organic synthesis.

Biological Activity Modulation

The pyrrolidine ring’s non-planarity and stereogenicity can lead to different biological profiles of drug candidates. The spatial orientation of substituents on this ring can significantly influence the binding mode to enantioselective proteins, thus modulating biological activity .

Anti-Microbial and Anti-Viral Properties

Compounds containing the pyrimidine moiety, which can be synthesized from this compound, are known to exhibit anti-microbial and anti-viral activities. This highlights its potential application in developing treatments for infectious diseases .

Antitumor Properties

Additionally, pyrimidine derivatives, related to this compound, have been reported to possess antitumor properties. This opens up avenues for research into cancer therapies .

ADME/Tox Optimization

The introduction of heteroatomic fragments like those in this compound is a strategic choice in drug design. They are instrumental in modifying physicochemical parameters to achieve optimal ADME/Tox results for drug candidates .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as derivatives of 2-(pyrrolidin-1-yl)pyrimidine, have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

Similar compounds have shown nanomolar activity against ck1γ and ck1ε , suggesting that they may interact with these targets to exert their effects. The interaction likely involves binding to the active site of these targets, leading to changes in their function.

Biochemical Pathways

Based on the reported targets of similar compounds, it can be inferred that this compound may affect pathways related to signal transduction, cell growth, and inflammation .

Result of Action

Similar compounds have been reported to exhibit antioxidative and antibacterial properties , and their effects on the cell cycle have been characterized .

Eigenschaften

IUPAC Name |

2-(2-pyridin-2-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(20)11-5-3-9-17-14(11)18-10-4-7-13(18)12-6-1-2-8-16-12/h1-3,5-6,8-9,13H,4,7,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPQTIIZUBEFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378086 | |

| Record name | 2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

CAS RN |

904816-88-2 | |

| Record name | 2-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

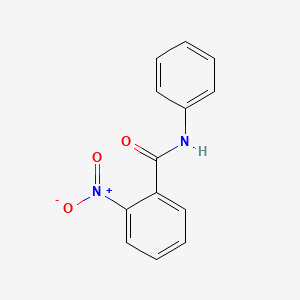

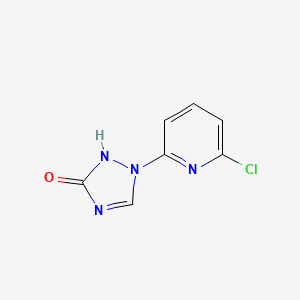

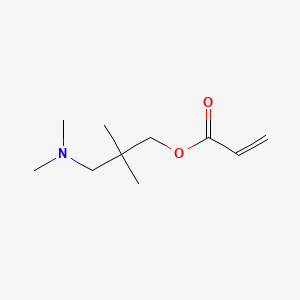

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)